molecular formula C8H6ClF3O B1588108 (4-Chloro-2-(trifluoromethyl)phenyl)methanol CAS No. 773872-13-2

(4-Chloro-2-(trifluoromethyl)phenyl)methanol

Cat. No. B1588108
M. Wt: 210.58 g/mol
InChI Key: OYVUJDHCOIJRDO-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)phenyl)methanol, also known as 4-CFTM, is an organic compound containing a phenyl group and a trifluoromethyl group. It is a colorless liquid with a low vapor pressure and a high boiling point. It is used in various scientific research applications, such as drug synthesis, pharmaceutical production, and as a solvent. 4-CFTM is also used in laboratory experiments as a reagent for chemical synthesis.

Scientific Research Applications

X-ray Structure and Conformational Studies

Tris(2-(dimethylamino)phenyl)methanol, a tertiary alcohol, showcases the impact of hydrogen bonding and anion influences on its structure, as analyzed through X-ray crystallography, NMR spectroscopy, and computational methods. This research highlights the importance of such compounds in understanding molecular interactions and designing molecules with specific properties (Zhang et al., 2015).

Halogen Bonding in Alcohol Complexes

The study of methanol (CH3OH) and carbon tetrachloride (CCl4) interactions provides insights into the competition between hydrogen and halogen bonding. This is crucial for understanding atmospheric processes, non-aqueous solution behavior, and the formation of complexes that may influence atmospheric chemical activity (Pal et al., 2020).

Catalysis and Synthesis

Research into the synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate demonstrates the utility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol derivatives in fine chemical production. These compounds are essential for pharmaceutical applications, showcasing the role of catalysts and solvent phases in achieving high enantioselectivity (Kluson et al., 2019).

Material Chemistry Applications

Tris(4-azidophenyl)methanol serves as a multifunctional thiol protecting group in peptoid synthesis. Its utility extends to materials chemistry, where it can be functionalized for various applications, illustrating the versatility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol derivatives (Qiu et al., 2023).

Methanol as a Chemical Building Block

The role of methanol in synthesizing multi-substituted arenes through palladium-catalyzed C-H halogenation highlights its importance as a chemical intermediate. This process emphasizes the advantages of C-H functionalization strategies over traditional methods, including improved yields and selectivity (Sun et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, “4-Chloro-2-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[4-chloro-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUJDHCOIJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409350
Record name (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-(trifluoromethyl)phenyl)methanol

CAS RN

773872-13-2
Record name (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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